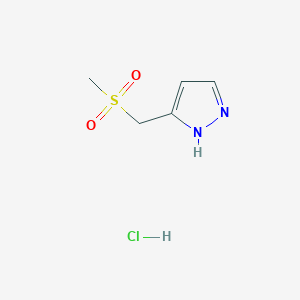

3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride

Description

3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride is a pyrazole-derived compound featuring a methylsulfonylmethyl substituent at the 3-position of the pyrazole ring and a hydrochloride salt form. The hydrochloride salt further improves aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Pyrazole derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

5-(methylsulfonylmethyl)-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.ClH/c1-10(8,9)4-5-2-3-6-7-5;/h2-3H,4H2,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKRCRLHFCKFTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=NN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride typically involves the reaction of pyrazole with methylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted pyrazoles.

Scientific Research Applications

3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride has several scientific research applications across different fields:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the methylsulfonyl group enhances its binding affinity to certain receptors, leading to its biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride with five related pyrazole derivatives, emphasizing structural features, physical properties, and applications:

Note: The target compound’s molecular formula and weight are inferred from structural analogs in the evidence.

Key Findings from Comparative Analysis :

Hydrochloride salts (e.g., target compound, RS 39604, and 1-(3-chloropropyl)-1H-pyrazole hydrochloride) improve aqueous solubility, critical for in vitro and in vivo studies .

Synthetic Utility :

- Sulfonyl chlorides like 1-Methyl-1H-pyrazole-3-sulfonyl chloride serve as intermediates for sulfonamide synthesis, whereas the target compound’s methylsulfonylmethyl group may limit such reactivity .

Structural Diversity :

- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde demonstrates how trifluoromethyl and sulfanyl groups enhance thermal stability and electrophilicity, contrasting with the target compound’s hydrophilic sulfonyl group .

Biological Relevance: Pyrazole derivatives with chloroalkyl chains (e.g., 1-(3-chloropropyl)-1H-pyrazole hydrochloride) exhibit alkylating properties, while the target compound’s sulfonyl group may favor non-covalent interactions in drug design .

Biological Activity

3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant research findings and case studies.

Overview of the Compound

This compound is a pyrazole derivative characterized by the presence of a methylsulfonyl group, which enhances its biological activity. Pyrazole compounds are known for their broad pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that pyrazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 12.5 mg/mL to 60 µg/mL .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In animal models, it has been shown to reduce carrageenan-induced edema and capillary permeability, suggesting its potential as an analgesic and anti-inflammatory agent .

3. Anticancer Activity

this compound has also been investigated for its anticancer properties. Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves disruption of microtubule assembly and activation of caspase pathways, leading to cell cycle arrest and increased apoptosis .

The biological effects of this compound are largely attributed to its interaction with specific molecular targets. The methylsulfonyl group enhances binding affinity to various receptors involved in inflammatory and cancer pathways. This interaction modulates signaling cascades that regulate cell proliferation, apoptosis, and immune responses .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | MIC (mg/mL) |

|---|---|---|

| 3-((Methylsulfonyl)methyl)-1H-pyrazole | Antimicrobial, Anti-inflammatory, Anticancer | 12.5 - 60 |

| 3-Methyl-1H-pyrazole | Antimicrobial | 12.5 - 25 |

| 3-(Methylsulfonyl)propanoic acid | Anti-inflammatory | Not specified |

| Methylsulfonylmethane | Anti-inflammatory | Not specified |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Malladi et al. synthesized a series of pyrazole derivatives, including this compound, which exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 2 mg/mL. This highlights the compound's potential in treating resistant bacterial infections .

Case Study 2: Anti-inflammatory Activity

In a model assessing anti-inflammatory effects, the compound was compared to indomethacin in reducing edema induced by carrageenan in mice. Results indicated that it possessed comparable efficacy, suggesting its viability as an alternative treatment for inflammatory conditions .

Q & A

Q. What are the optimized synthetic routes for preparing 3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride with high purity?

The synthesis typically involves sulfonylation of pyrazole intermediates. For example:

- Step 1 : Condensation of methylsulfonylmethyl precursors with pyrazole derivatives under reflux conditions (e.g., using dichloromethane or acetonitrile as solvents).

- Step 2 : Purification via recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve ≥98% purity, as validated by HPLC .

- Critical Parameters : Reaction temperature (40–60°C) and stoichiometric control of sulfonylating agents (e.g., methylsulfonyl chloride) to minimize side products like N-alkylated impurities .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. For example, the methylsulfonyl group typically appears as a singlet at δ ~3.2 ppm (¹H) and ~40 ppm (¹³C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What safety protocols are recommended for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to hydrogen chloride (decomposition byproduct) .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole sulfonylation be addressed?

Regioselectivity is influenced by electronic and steric effects:

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) direct substitution to the meta position. DFT calculations can predict charge distribution to guide synthetic design .

- Steric Hindrance : Bulky substituents on the pyrazole ring favor sulfonylation at less hindered positions. For example, Mannich reactions with diaza-crown ethers can stabilize transition states .

Q. How should researchers resolve contradictions in biological activity data across studies?

Q. What computational methods are suitable for studying this compound’s reactivity?

Q. What degradation pathways occur under thermal or oxidative stress?

Q. How can structure-activity relationships (SAR) be systematically explored?

- Analog Design : Replace the methylsulfonyl group with trifluoromethyl or cyano substituents to assess electronic effects on target binding .

- Biological Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR) using ATP-competitive assays to correlate substituent size/polarity with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.